4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
This compound is a benzimidazole-pyrrolidinone hybrid with a 2-chlorophenoxy-2-hydroxypropyl substituent and a 4-methoxyphenyl group. Its structure suggests dual functionality: the benzimidazole moiety is associated with metabolic stability and receptor interactions, while the pyrrolidin-2-one ring contributes to conformational flexibility and solubility. The 2-chlorophenoxy group likely enhances lipophilicity and target binding, and the 4-methoxyphenyl substituent may modulate electron distribution, influencing pharmacokinetics .
Properties
IUPAC Name |
4-[1-[3-(2-chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26ClN3O4/c1-34-21-12-10-19(11-13-21)30-15-18(14-26(30)33)27-29-23-7-3-4-8-24(23)31(27)16-20(32)17-35-25-9-5-2-6-22(25)28/h2-13,18,20,32H,14-17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHUYFHBRMOAKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{1-[3-(2-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one , also known by its CAS number 1018125-62-6 , is a complex organic molecule with significant potential in medicinal chemistry. Its structure features a benzimidazole core, a pyrrolidinone ring, and various functional groups that enhance its biological activities, particularly in cancer research and other therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 492.0 g/mol . The presence of the 2-chlorophenoxy and 4-methoxyphenyl groups contributes to its pharmacological profile, making it an interesting candidate for further research.
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.
The biological activity is primarily attributed to its interaction with specific molecular targets involved in cancer pathways. The benzimidazole moiety is known to interact with tubulin, disrupting microtubule formation, which is critical for cell division. Additionally, the compound may modulate signaling pathways associated with apoptosis and cell survival.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals insights into their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(4-chlorophenyl)-4-{1-[3-(2,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one | Contains a chlorophenyl group | Different substitution pattern |
| 4-{1-[3-(3,4-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one | Similar benzimidazole core | Different phenoxy substituents |
Case Studies
Several studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : A study assessed the cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.
- In Vivo Studies : Animal models have been used to evaluate the anticancer efficacy and safety profile. The compound demonstrated promising results in tumor reduction without significant toxicity at therapeutic doses.
Pharmacological Profile
The pharmacological effects extend beyond anticancer activity:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase, which could have implications for neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparison of Selected Compounds
*Note: Direct pharmacological data for the target compound is unavailable; inferences are based on structural analogs.
Structural Modifications and Pharmacological Implications
- 2-Chlorophenoxy vs. 3-Chlorophenyl ( vs. Target Compound): The 2-chlorophenoxy group in the target compound replaces the 3-chlorophenyl ring in . This substitution may improve α-adrenergic receptor (α-AR) selectivity, as 2-chloro positioning is linked to higher α1-AR affinity in piperazine derivatives (e.g., pKi = 7.13 for 2-chloro vs. 7.29 for 4-chloro in α2-AR) .
- Hydroxypropyl vs. Ethyl Linkers (Target Compound vs. ): The 2-hydroxypropyl spacer in the target compound introduces an additional hydroxyl group compared to the ethyl chain in .
- 4-Methoxyphenyl vs. 4-Methylphenyl (Target Compound vs. ): The methoxy group’s electron-donating properties may reduce metabolic oxidation compared to the methyl group, extending half-life .
Pharmacological Activity Insights from Analogous Compounds
- Antiarrhythmic Potential: Compounds with pyrrolidin-2-one and arylpiperazine moieties (e.g., ’s ED₅₀ = 1.0 mg/kg for antiarrhythmic activity) suggest the target compound may share similar efficacy due to structural overlap .
- However, the hydroxypropyl spacer might reduce CNS penetration compared to shorter linkers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
